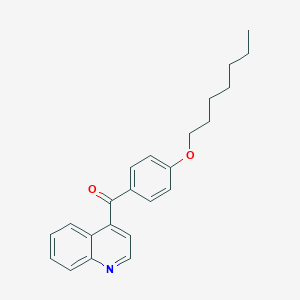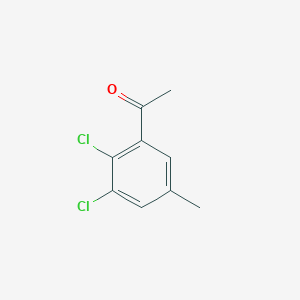
2',3'-Dichloro-5'-methylacetophenone
Descripción general
Descripción
2',3'-Dichloro-5'-methylacetophenone (DCM) is an organochlorine compound found in a variety of industrial and agricultural products. It is a colorless liquid with a sharp, sweet odor and is used as an intermediate in the production of pesticides, pharmaceuticals, and other chemicals. DCM is also known as methylene chloride, dichloromethane, or methylene dichloride. It is a volatile organic compound (VOC) and an environmental pollutant.
Mecanismo De Acción
DCM is an alkylating agent and a halogenated hydrocarbon. It is a lipophilic compound and readily crosses cell membranes. It is metabolized to form reactive intermediates that can bind to proteins and nucleic acids. This can lead to the disruption of cellular processes and cell death.
Biochemical and Physiological Effects
DCM is a potent neurotoxin that can cause central nervous system depression. Acute exposure to high concentrations of DCM can lead to dizziness, headache, nausea, and confusion. Long-term exposure to low concentrations of DCM can cause liver and kidney damage. DCM can also cause reproductive and developmental toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCM is a useful solvent for many organic reactions as it is volatile and has a low boiling point. It is also relatively non-toxic and non-flammable. However, it is a potent neurotoxin and must be handled with caution in the laboratory.
Direcciones Futuras
Future research into DCM should focus on the development of safer methods for its synthesis, use, and disposal. Additionally, research should be conducted to better understand the biochemical and physiological effects of DCM exposure. Other potential future directions include the development of methods to detect and quantify DCM in the environment, and the development of methods to reduce its environmental impact.
Aplicaciones Científicas De Investigación
DCM has been used as a solvent in organic synthesis and as a reagent in the production of a variety of organic compounds. It is also used as a laboratory reagent in the synthesis of steroids, vitamins, and other compounds. Additionally, DCM is used in the production of polymers, dyes, and pharmaceuticals.
Propiedades
IUPAC Name |
1-(2,3-dichloro-5-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-5-3-7(6(2)12)9(11)8(10)4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMDTFFHDVALNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)Cl)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-Dichloro-5'-methylacetophenone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





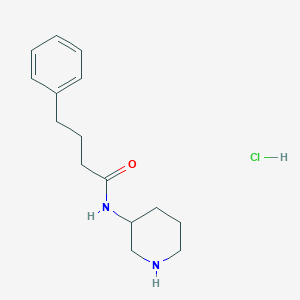

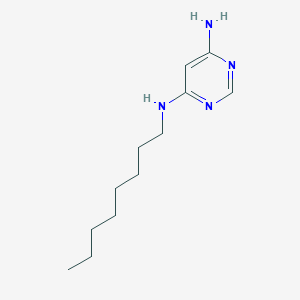
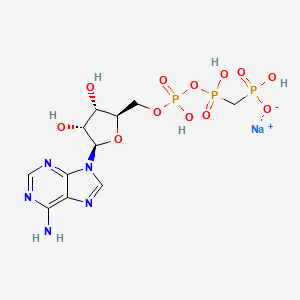
![4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline](/img/structure/B1459517.png)

![Hydrazine, [5-chloro-2-(ethylthio)phenyl]-](/img/structure/B1459519.png)
![4-[2-(3,3-Difluoropyrrolidin-1-yl)ethyl]aniline](/img/structure/B1459520.png)
![4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B1459522.png)


